molecular formula C17H22ClN3O2S B2649926 3-(4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one CAS No. 1396567-17-1

3-(4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one

Cat. No. B2649926
CAS RN: 1396567-17-1
M. Wt: 367.89
InChI Key: BJIRSJQFHZNJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential use as a therapeutic agent in various medical conditions.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel derivatives, including the target compound, have been synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines. These compounds were screened for their antimicrobial activities, with several exhibiting good or moderate activity against test microorganisms. This research indicates the potential for developing new antimicrobial agents based on modifications of the core structure of 3-(4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Binding Characteristics and Agonist Properties

Research into arylpiperazines, including compounds structurally similar to this compound, has identified their roles as 5-HT1 agonists. Studies on quipazine analogues reveal insights into the binding characteristics at 5-HT1 and 5-HT2 sites, suggesting the importance of the unsubstituted benzene ring for 5-HT2 agonist properties. This understanding aids in the design of serotonin receptor modulators with potential therapeutic applications (R. Glennon, R. Slusher, R. A. Lyon, M. Titeler, J. D. Mckenney, 1986).

Dieckmann Cyclization Route

The compound has been linked to the synthesis route involving Dieckmann cyclization, highlighting its significance in the formation of piperazine-2,5-diones. This method underscores the utility of the target molecule in synthesizing complex structures, which could be pivotal in developing new pharmaceuticals (Claude Larrivée Aboussafy, D. Clive, 2012).

Antiviral and Antimicrobial Evaluation

New derivatives of the compound, synthesized for biological interest, have shown significant antiviral and antimicrobial activities. This suggests its potential in the development of treatments against specific viral diseases and microbial infections, highlighting the versatility of this chemical structure in therapeutic applications (R. C. Krishna Reddy, S. Rasheed, D. Subba Rao, S. Adam, Yellala Venkata Rami Reddy, C. N. Raju, 2013).

properties

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2S/c1-12-2-3-13(18)10-15(12)20-5-7-21(8-6-20)17(23)14-11-24-9-4-16(22)19-14/h2-3,10,14H,4-9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIRSJQFHZNJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CSCCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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